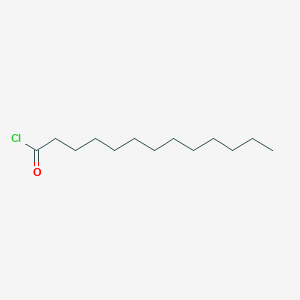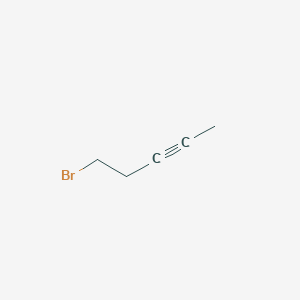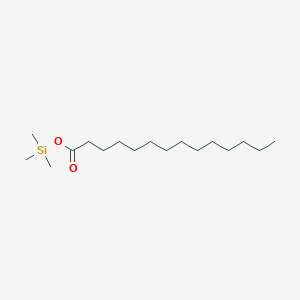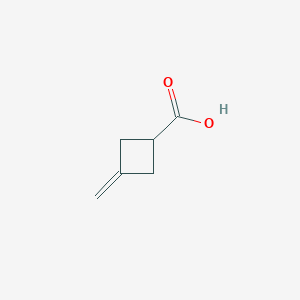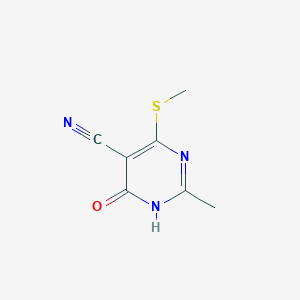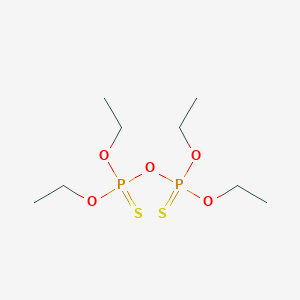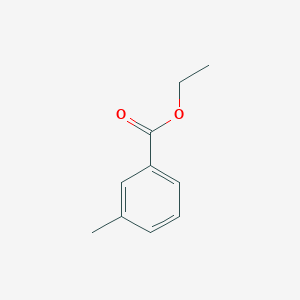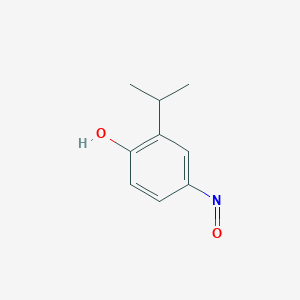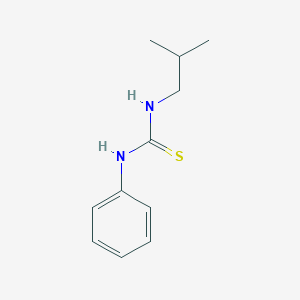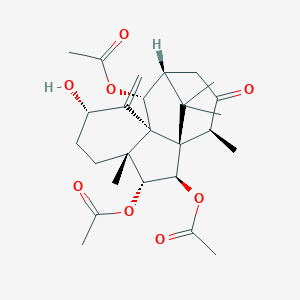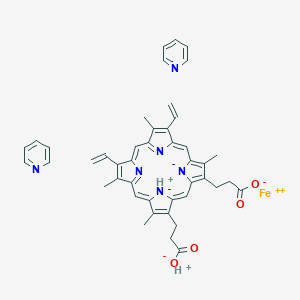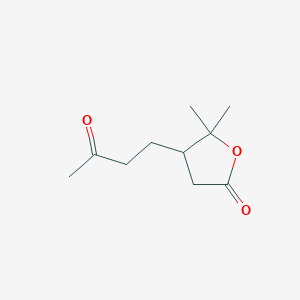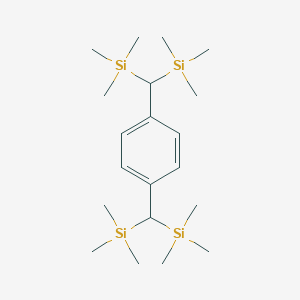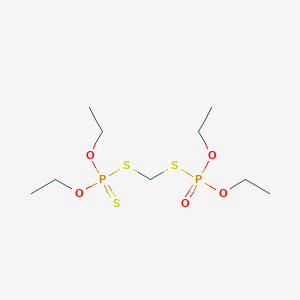
Ethion monoxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethion monoxon is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Ethion monoxon has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mecanismo De Acción
The mechanism of action of ethion monoxon is based on its ability to bind to specific sites on enzymes and proteins. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of ethion monoxon varies depending on the specific enzyme or protein being targeted.
Efectos Bioquímicos Y Fisiológicos
Ethion monoxon has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can be used to investigate the function and regulation of specific enzymes.
Ethion monoxon has also been found to disrupt protein-protein interactions. This effect can be used to investigate the function and regulation of specific proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethion monoxon in laboratory experiments is its ability to selectively inhibit enzyme activity or disrupt protein-protein interactions. This selectivity allows researchers to investigate specific enzymes or proteins without affecting other cellular processes.
However, there are also limitations to the use of ethion monoxon in laboratory experiments. One of the main limitations is its potential toxicity. Ethion monoxon has been found to be toxic to certain cell types at high concentrations, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for research on ethion monoxon. One area of research is in the development of new synthesis methods that can produce higher yields of pure compound.
Another area of research is in the investigation of the potential therapeutic applications of ethion monoxon. The compound has been found to have activity against several disease targets, making it a promising candidate for drug development.
Finally, further research is needed to investigate the potential toxicity of ethion monoxon and to develop methods for minimizing its toxicity in laboratory experiments.
Métodos De Síntesis
Ethion monoxon is synthesized by reacting ethion with an alkali metal hydroxide, such as sodium hydroxide. The reaction occurs in an aqueous solution at high temperatures and pressures, resulting in the formation of ethion monoxon. The synthesis method is well-established, and the purity of the resulting compound can be easily controlled.
Aplicaciones Científicas De Investigación
Ethion monoxon has several potential applications in scientific research. One of the most promising areas of research is in the study of enzyme kinetics. Ethion monoxon has been found to inhibit the activity of several enzymes, making it a valuable tool for investigating their function and regulation.
Another area of research where ethion monoxon has been used is in the study of protein-protein interactions. Ethion monoxon has been found to disrupt the interaction between certain proteins, providing insight into their function and potential therapeutic targets.
Propiedades
Número CAS |
17356-42-2 |
|---|---|
Nombre del producto |
Ethion monoxon |
Fórmula molecular |
C9H22O5P2S3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
Clave InChI |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
SMILES canónico |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Otros números CAS |
17356-42-2 |
Sinónimos |
ethion monooxon ethion monoxon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



